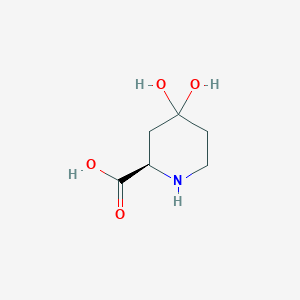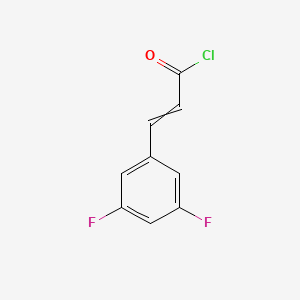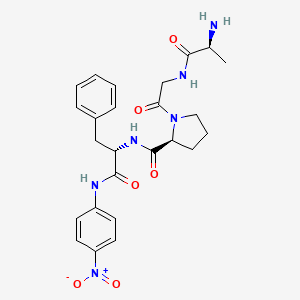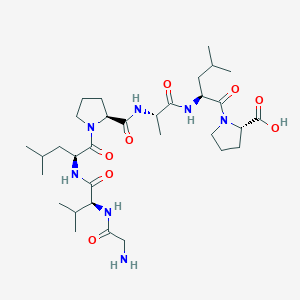![molecular formula C12H9Cl2NO2 B12563419 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- CAS No. 192765-16-5](/img/structure/B12563419.png)
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- is an organic compound that belongs to the class of cyclopentanediones This compound is characterized by the presence of a cyclopentane ring with two ketone groups at positions 1 and 3, and a 2,6-dichlorophenylamino group attached to the methylene carbon at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- typically involves the reaction of 1,3-cyclopentanedione with 2,6-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. The process is optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic processes, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Cyclopentanedione, 2-methyl-
- 1,3-Cyclopentanedione, 2-ethyl-
- 1,3-Cyclopentanedione, 2,2-dimethyl-
Comparison
Compared to its similar compounds, 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- is unique due to the presence of the 2,6-dichlorophenylamino group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
192765-16-5 |
|---|---|
Formule moléculaire |
C12H9Cl2NO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)iminomethyl]-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C12H9Cl2NO2/c13-8-2-1-3-9(14)12(8)15-6-7-10(16)4-5-11(7)17/h1-3,6,16H,4-5H2 |
Clé InChI |
AYPMATSMFNSUMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1O)C=NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)



![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B12563387.png)


![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
![Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate](/img/structure/B12563403.png)

